molecular formula C28H36O5 B040878 Celastranhydride CAS No. 118075-30-2

Celastranhydride

Cat. No. B040878
M. Wt: 452.6 g/mol
InChI Key: AFYNUVCDKLFCAU-PTDFUWQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celastranhydride is a natural product that is isolated from the bark of Celastrus hindsii. It has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Due to its potential therapeutic applications, scientists have been studying its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

  • Structural Analysis : Celastranhydride, a novel triterpene anhydride, was isolated from plants like Kokoona zeylanica and present in Cassine balae and Reissantia indica. Its structure was deduced from spectral data including 2-D heteronuclear 1H 13C shift correlated NMR spectra (Gamlath et al., 1988).

  • Phytochemistry Analysis : Quinone-methide and phenolic triterpenoids were identified in plants like Celastrus paniculatus and Kokoona reflexa. Celastranhydride was shown to be present in these plants, and its structure was confirmed via 1H-detected heteronuclear multiple-bond multi-quantum correlation (HMBC) NMR spectrum analysis. This study provided insights into the biosynthetic and chemotaxonomic significance of triterpenoids in Celastraceae (Gamlath et al., 1990).

  • Chemistry Education Research : Research in chemistry education has evolved significantly, with the integration of modern learning theories into research. This is relevant for understanding how compounds like Celastranhydride can be effectively taught and understood in educational settings (Cooper & Stowe, 2018).

  • Interdisciplinary Applications : The study of Celastranhydride and similar compounds contributes to a broader understanding of chemistry and its applications in various fields, including environmental, industrial, and pharmaceutical research. This emphasizes the interdisciplinary nature of chemical research and its implications (Taber, 2019).

properties

CAS RN

118075-30-2

Product Name

Celastranhydride

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

IUPAC Name

methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate

InChI

InChI=1S/C28H36O5/c1-24-9-10-25(2,23(31)32-6)16-20(24)28(5)14-12-26(3)18-15-21(29)33-22(30)17(18)7-8-19(26)27(28,4)13-11-24/h7-8,15,20H,9-14,16H2,1-6H3/t20-,24-,25-,26+,27-,28+/m1/s1

InChI Key

AFYNUVCDKLFCAU-PTDFUWQFSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@@]4(C(=CC=C5C4=CC(=O)OC5=O)[C@]3(CC2)C)C)C)(C)C(=O)OC

SMILES

CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC

Canonical SMILES

CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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